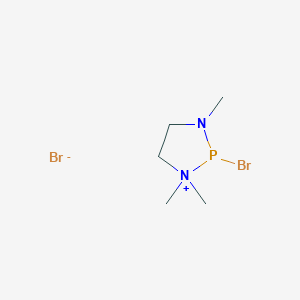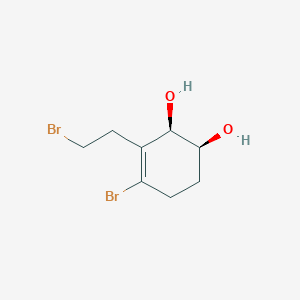
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol is an organic compound that belongs to the class of cyclohexene derivatives. This compound features a cyclohexene ring substituted with bromine atoms and hydroxyl groups, making it an interesting subject for chemical research due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol typically involves the bromination of a suitable cyclohexene precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining the desired compound with high purity.
化学反応の分析
Types of Reactions
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene-1,2-dione, while reduction may produce a cyclohexane derivative.
科学的研究の応用
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, such as its role in a biochemical reaction or its therapeutic effects.
類似化合物との比較
Similar Compounds
(1S,2R)-4-bromo-3-(2-chloroethyl)cyclohex-3-ene-1,2-diol: Similar structure but with chlorine instead of bromine.
(1S,2R)-4-bromo-3-(2-hydroxyethyl)cyclohex-3-ene-1,2-diol: Similar structure but with a hydroxyl group instead of a bromine atom.
Uniqueness
The uniqueness of (1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol lies in its specific substitution pattern and stereochemistry, which can influence its chemical reactivity and potential applications. The presence of two bromine atoms and two hydroxyl groups in a specific configuration makes it a valuable compound for studying stereoselective reactions and developing new synthetic methodologies.
特性
CAS番号 |
172484-96-7 |
|---|---|
分子式 |
C8H12Br2O2 |
分子量 |
299.99 g/mol |
IUPAC名 |
(1S,2R)-4-bromo-3-(2-bromoethyl)cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C8H12Br2O2/c9-4-3-5-6(10)1-2-7(11)8(5)12/h7-8,11-12H,1-4H2/t7-,8+/m0/s1 |
InChIキー |
OGTUKHQQXUMHFY-JGVFFNPUSA-N |
異性体SMILES |
C1CC(=C([C@H]([C@H]1O)O)CCBr)Br |
正規SMILES |
C1CC(=C(C(C1O)O)CCBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


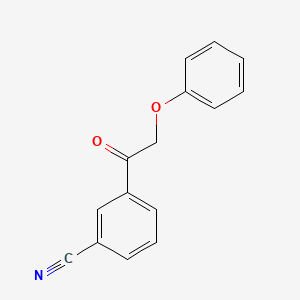
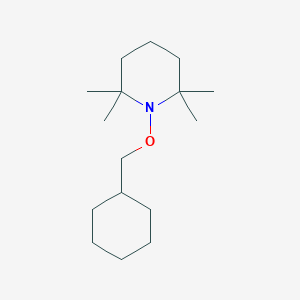
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
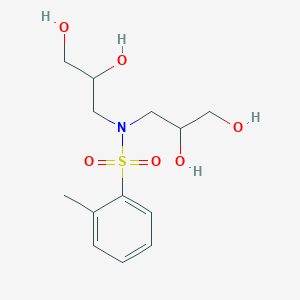
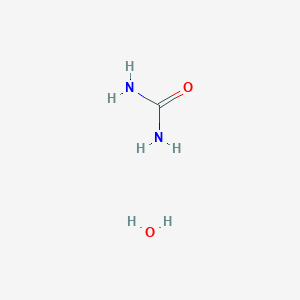
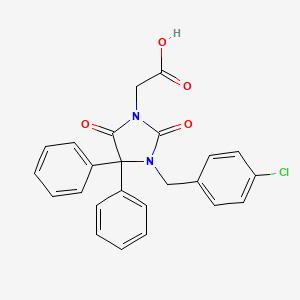
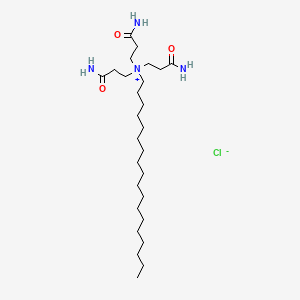
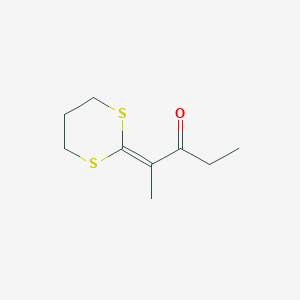



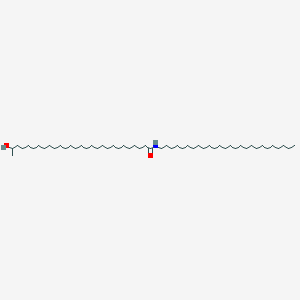
![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
